molecular formula C13H9NO B3149778 6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile CAS No. 6781-76-6

6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B3149778
CAS No.: 6781-76-6
M. Wt: 195.22 g/mol
InChI Key: UMRBQQPRNWXECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Chemistry Research

The biphenyl scaffold, which consists of two phenyl rings connected by a single bond, is a privileged structure in modern organic chemistry. smolecule.com Its rigidity and well-defined three-dimensional structure make it a valuable core for designing molecules with specific functions. In medicinal chemistry, the biphenyl unit is found in numerous active pharmaceutical ingredients (APIs), where it can influence properties such as binding affinity to target proteins and metabolic stability. rsc.org The ability to introduce substituents at various positions on the two rings allows for precise tuning of a molecule's steric and electronic properties. Furthermore, the restricted rotation around the central single bond can lead to a form of axial chirality known as atropisomerism, which is crucial in asymmetric catalysis for creating chiral molecules. researchgate.net Biphenyl derivatives are also fundamental in materials science, forming the basis for liquid crystals, and are used as ligands in the development of advanced catalysts. researchgate.netacs.org

Historical Context of Biphenyl and Related Carbonitrile Compounds: Synthesis and Foundational Studies

The synthesis of biphenyl compounds has evolved significantly over the past century. Early methods often relied on harsh conditions, such as the Wurtz-Fittig and Ullmann reactions, which involve the coupling of aryl halides. Another classical approach is the Friedel-Crafts reaction, used for the alkylation of aromatic compounds. rsc.org

A major breakthrough in biphenyl synthesis came with the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which reacts an aryl halide with an arylboronic acid, has become a particularly powerful and widely used method due to its mild reaction conditions and high tolerance for various functional groups. rsc.org This and other cross-coupling methods like the Stille and Negishi reactions have made unsymmetrically substituted biphenyls, such as 6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile, far more accessible for research. rsc.org The introduction of the carbonitrile (cyano) group onto an aromatic ring is often achieved through methods like the Sandmeyer reaction, which involves the displacement of a diazonium salt, or through palladium-catalyzed cyanation reactions.

Research Scope and Focus: Advancing the Understanding of this compound

While dedicated research on the specific isomer this compound is not extensively documented in public literature, the research scope for this compound can be inferred from studies on its close analogues. The combination of a hydroxyl (-OH) group, a nitrile (-CN) group, and a biphenyl core suggests several areas of investigation.

Isomers such as 4'-hydroxy-4-biphenylcarbonitrile have been investigated for their liquid crystal properties. The rigid biphenyl core combined with polar terminal groups like hydroxyl and nitrile is a common design feature for liquid crystalline materials. In medicinal chemistry, the hydroxy biphenyl carbonitrile motif is explored for its potential as an enzyme inhibitor. For instance, different isomers of biphenyl sulfonamides have been identified as highly selective inhibitors of human carbonic anhydrase II (hCA II), a key target in the treatment of glaucoma. nih.gov The hydroxyl and nitrile groups can form crucial hydrogen bonds and other interactions within the active site of a target enzyme. nih.gov Therefore, this compound represents a viable candidate for screening in drug discovery programs targeting enzymes where such interactions are favorable.

Overview of Current Research Trends and Future Prospects for This Chemical Compound

Current research trends involving biphenyl derivatives continue to focus on their application in medicinal chemistry, catalysis, and materials science. For this compound, future prospects are largely driven by its potential as a versatile building block in organic synthesis.

The presence of three distinct chemical features—the two different aromatic rings and the two functional groups—allows for selective modification at multiple points. The hydroxyl group can serve as a handle for further functionalization, for example, through etherification or esterification to modulate the molecule's properties. The nitrile group is a valuable synthon that can be hydrolyzed to a carboxylic acid or reduced to an amine, opening pathways to a wide array of other derivatives. Given the established biological activities of related compounds, a significant future prospect for this compound lies in its evaluation within targeted drug discovery campaigns, particularly for kinase and carbonic anhydrase inhibitors. nih.gov Furthermore, its potential use in developing new ligands for metal-catalyzed reactions or as a component in novel functional materials remains a promising, yet underexplored, avenue of research. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number6781-76-6 chemicalbook.com
Molecular FormulaC₁₃H₉NO chemicalbook.com
Molecular Weight195.22 g/mol chemicalbook.com
Common Synonyms5-Cyano-2-hydroxybiphenyl chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-phenylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-9-10-6-7-13(15)12(8-10)11-4-2-1-3-5-11/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRBQQPRNWXECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Hydroxy 1,1 Biphenyl 3 Carbonitrile and Its Analogues

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl (B1667301) Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-carbon bonds. These reactions are instrumental in forming the core biphenyl scaffold of the target molecule.

The Suzuki-Miyaura coupling is a widely employed palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. gre.ac.ukacs.org This method is highly effective for synthesizing unsymmetrical biaryls and is a key strategy for producing 6-hydroxy-[1,1'-biphenyl]-3-carbonitrile. gre.ac.uk

In a typical synthesis, a suitably substituted arylboronic acid or ester is coupled with an aryl halide. For instance, a 3-bromophenol derivative can be coupled with a substituted phenylboronic acid. vulcanchem.com The phenolic hydroxyl group often requires protection, for example, as a methoxy or silyl ether, to prevent unwanted side reactions during the coupling process. vulcanchem.com

The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the choice of catalyst, ligand, base, and solvent system. A variety of palladium catalysts and phosphine ligands have been developed to optimize the reaction for different substrates. gre.ac.uknih.gov

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Biphenyl Synthesis

Coupling Partners Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
Aryl Bromide & Phenylboronic Acid Pd(PPh3)4 PPh3 K2CO3 Toluene/EtOH/H2O 100 75-85 vulcanchem.com
Aryl Iodide & Phenylboronic Acid Pd@boehmite - K2CO3 - 60 Good researchgate.net
Aryl Chloride & Phenylboronic Acid Pd(OAc)2 sSPhos K3PO4 Toluene/H2O 25 High

This table presents a generalized overview of typical reaction conditions. Specific conditions may vary depending on the exact substrates and desired product.

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed cross-coupling reactions are also valuable for biphenyl synthesis. These include the Stille, Negishi, Kumada, and Hiyama couplings, each utilizing a different organometallic reagent. researchgate.netresearchgate.net

Stille Coupling: This reaction pairs an organotin compound with an organic halide. libretexts.orgwikipedia.orgorganic-chemistry.org A significant advantage of Stille coupling is the stability of organotin reagents to air and moisture. wikipedia.orgyoutube.com However, the toxicity of tin compounds is a major drawback. organic-chemistry.orgyoutube.com

Negishi Coupling: The Negishi coupling employs organozinc reagents, which exhibit high reactivity and functional group tolerance. organic-chemistry.orgjk-sci.com This method is known for its high regio- and stereoselectivity with few side reactions. jk-sci.com

Kumada Coupling: As one of the earliest developed cross-coupling methods, the Kumada coupling utilizes Grignard reagents (organomagnesium halides). wikipedia.orgorganic-chemistry.org It is a cost-effective method for synthesizing unsymmetrical biaryls, though the high reactivity of Grignard reagents can limit its functional group compatibility. organic-chemistry.org

Hiyama Coupling: This reaction involves the coupling of organosilanes with organic halides. wikipedia.org A key feature of the Hiyama coupling is the need for an activating agent, such as a fluoride ion or a base, to facilitate the transmetalation step. organic-chemistry.org

Table 2: Comparison of Catalytic Cross-Coupling Reactions for Biphenyl Synthesis

Coupling Reaction Organometallic Reagent Key Advantages Key Disadvantages
Suzuki-Miyaura Organoboron Commercially available reagents, mild conditions Potential for boronic acid decomposition
Stille Organotin Stable reagents, broad scope wikipedia.orguwindsor.ca Toxicity of tin compounds organic-chemistry.orgyoutube.com
Negishi Organozinc High reactivity, good functional group tolerance jk-sci.com Moisture-sensitive reagents
Kumada Organomagnesium Readily available Grignard reagents, cost-effective organic-chemistry.org Limited functional group tolerance organic-chemistry.org
Hiyama Organosilane Low toxicity of silicon reagents wikipedia.org Requires an activating agent organic-chemistry.org

This table provides a comparative summary of different cross-coupling methods.

Directed C-H arylation has emerged as a powerful and atom-economical strategy for synthesizing substituted biphenyls. This method involves the direct coupling of a C-H bond with an aryl halide, guided by a directing group on the substrate. The hydroxyl group of a [1,1'-biphenyl]-2-ol can act as such a directing group in palladium-catalyzed C-H arylation reactions with chloroarenes, iodoarenes, and bromoarenes. jst.go.jpnih.gov This approach offers a convenient and effective route to ortho-teraryl motifs. jst.go.jp

The reaction typically involves a palladium catalyst and a suitable ligand, with the hydroxyl group directing the arylation to the ortho position of the adjacent phenyl ring. jst.go.jp This methodology has been successfully applied to a broad range of substrates, including those containing pharmaceuticals with a chloro group. jst.go.jpnih.gov However, the presence of electron-withdrawing groups, such as a cyano group, on the [1,1'-biphenyl]-2-ol can lead to lower reaction yields. jst.go.jp

Classical and Modern Organic Synthesis Routes to Hydroxylated Biphenylcarbonitriles

Beyond the construction of the core biphenyl structure, the introduction and manipulation of functional groups are critical steps in the synthesis of this compound.

Functional group interconversion refers to the transformation of one functional group into another. solubilityofthings.com This is a fundamental concept in organic synthesis that allows for the strategic modification of molecules. solubilityofthings.com In the context of hydroxylated biphenylcarbonitriles, key interconversions include hydroxylation and formylation.

Hydroxylation: The introduction of a hydroxyl group onto a biphenyl ring can be achieved through various methods. One approach involves the nucleophilic substitution of a halide or other leaving group with a hydroxide source.

Formylation: The formyl group (-CHO) can be introduced and subsequently converted to other functional groups. For example, formylated biphenyl derivatives can be synthesized and utilized in further reactions. researchgate.net

The ability to perform these interconversions is crucial for accessing a wide range of substituted biphenyl analogues.

Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces a hydrogen atom on an aromatic ring. pearson.com The reactivity and orientation of substitution on a biphenyl system are influenced by the electronic properties of the existing substituents. The phenyl group itself is considered an activating, ortho-, para-directing substituent. pearson.com

In the synthesis of this compound, EAS can be employed to introduce the nitrile and hydroxyl groups, or their precursors, onto the biphenyl scaffold. The directing effects of the substituents already present on the rings will determine the position of the incoming electrophile. For example, a hydroxyl group is a strongly activating, ortho-, para-director, while a cyano group is a deactivating, meta-director. Careful consideration of these directing effects is essential for achieving the desired substitution pattern.

The mechanism of EAS involves a two-step process: the initial attack of the aromatic ring on the electrophile to form a carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Formation of the Nitrile Group through Diverse Chemical Transformations

The introduction of a nitrile (-CN) functional group is a critical step in the synthesis of this compound and its analogues. The nitrile group is a versatile precursor that can be converted into various other functional groups, including amines, carboxylic acids, and amides. acs.orgjournals.co.za A multitude of chemical transformations are available for this purpose, ranging from classical methods to modern transition-metal-catalyzed reactions.

Traditional methods for aromatic cyanation include the Rosenmund-von Braun and Sandmeyer reactions. The Rosenmund-von Braun reaction involves the treatment of an aryl halide with a stoichiometric amount of copper(I) cyanide at high temperatures. google.com The Sandmeyer reaction provides a route from an aryl amine, which is converted to a diazonium salt and subsequently displaced by a cyanide nucleophile, often using a copper cyanide catalyst. rhhz.net However, these methods can require harsh conditions and the use of highly toxic reagents. rhhz.netasianpubs.org

Modern synthetic chemistry has largely shifted towards palladium-catalyzed cyanation of aryl halides and triflates, which generally proceed under milder conditions with greater functional group tolerance. rsc.org A variety of cyanide sources can be employed in these reactions.

Common Cyanide Sources in Palladium-Catalyzed Cyanation:

Cyanide SourceTypical Catalyst SystemKey Features
KCN, NaCNPd(0) complexes with phosphine ligandsInexpensive but highly toxic; phase-transfer catalysis can improve reactivity. taylorandfrancis.com
Zn(CN)₂Pd(PPh₃)₄ or other Pd(0) catalystsLess toxic than alkali metal cyanides; effective for cyanation of aryl bromides.
TMSCN (Trimethylsilyl cyanide)Lewis acids (e.g., AlCl₃) or Pd catalystsCan be used under anhydrous conditions; versatile reagent. taylorandfrancis.comresearchgate.net
K₄[Fe(CN)₆] (Potassium ferrocyanide)Pd(OAc)₂ or Pd nanoparticlesA non-toxic, stable, and inexpensive cyanide source, making it a greener alternative. google.comrsc.org
Acetone cyanohydrinPd(OAc)₂Serves as an alternative cyanide source in certain protocols. rsc.org

For instance, palladium-catalyzed reactions using potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source have been shown to be effective for the cyanation of aryl bromides and chlorides in polar aprotic solvents like DMF, providing the corresponding aryl nitriles in good to excellent yields. google.comrsc.org Another approach involves the one-pot synthesis of nitriles directly from aldehydes and hydroxylamine hydrochloride, which proceeds through an aldoxime intermediate that is subsequently dehydrated. asianpubs.orggoogle.comnih.gov This transformation can be catalyzed by various reagents, including ferrous sulfate or simply by refluxing in solvents like formic acid. asianpubs.orgnih.gov

Furthermore, direct C-H bond activation has emerged as a powerful strategy. Palladium(II)-catalyzed C-H activation, using the existing cyano group as a directing group, allows for the synthesis of biphenyl-2-carbonitrile derivatives from simpler aryl nitriles and aryl halides. nih.gov Similarly, Rhodium(III)-catalyzed C-H Hiyama cross-coupling reactions can construct biphenyl-2-carbonitriles using arylsilanes in water, where a benzimidate acts as both a directing group and a source for the nitrile group. acs.org

Explorations of Ring Opening and Recyclization Reactions for Biphenyl Derivatives

The construction of complex molecular architectures on a biphenyl scaffold can sometimes be achieved through strategic ring-opening and recyclization reactions. These methods provide access to novel derivatives that might be difficult to synthesize through direct functionalization.

One area of exploration involves the ring-opening of strained carbocyclic systems like cyclopropanes. beilstein-journals.org For example, the radical-mediated ring-opening of cyclopropyl olefins can generate an alkyl radical, which can then undergo intramolecular cyclization with an adjacent aromatic ring to form a new fused ring system. beilstein-journals.org While not a direct synthesis of the biphenyl core, such a strategy could be employed on a pre-formed biphenyl derivative to introduce complex cyclic structures. The process often involves the formation of a cyclopropyl-substituted carbon radical, which readily undergoes ring-opening to an alkyl radical, followed by cyclization and subsequent oxidation/deprotonation to yield the final product. beilstein-journals.org

Another relevant transformation is the Pictet-Spengler reaction, a cyclization process that forms a β-carboline ring system. researchgate.net This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone to form an iminium ion, which then undergoes electrophilic attack to close the ring. researchgate.net While typically used for indole alkaloids, analogous cyclizations could be envisioned on suitably functionalized amino-biphenyl derivatives to create fused heterocyclic systems.

Ring-closing metathesis has also been utilized to create biphenyl derivatives where the two aromatic rings are connected by winding chains, inducing a unique form of molecular asymmetry. chemistryviews.org This approach starts with a biphenyl precursor bearing two pairs of terminal olefin chains, which are then cyclized using a metathesis catalyst to form the macrocyclic structure. chemistryviews.org

The table below summarizes selected reaction types and their potential applicability to biphenyl derivatives.

Ring-Opening and Cyclization Strategies:

Reaction TypeDescriptionPotential Application for Biphenyl Derivatives
Radical Ring-Opening of CyclopropanesA radical adds to a cyclopropyl olefin, inducing ring-opening to an alkyl radical, which can then cyclize. beilstein-journals.orgAnnulation of new rings onto a pre-existing biphenyl core.
Asymmetric Ring-Opening of EpoxidesNucleophilic attack on an epoxide ring, often catalyzed by a chiral complex, to create functionalized alcohols. scu.edu.cnIntroduction of chiral side chains onto a biphenyl scaffold.
Pictet-Spengler CyclizationCondensation and ring-closure of a β-arylethylamine with a carbonyl compound. researchgate.netSynthesis of fused nitrogen-containing heterocyclic systems on an amino-biphenyl derivative.
Ring-Closing MetathesisFormation of cyclic compounds by joining two terminal alkenes. chemistryviews.orgSynthesis of macrocyclic or "doubly-bridged" biphenyls with unique topologies.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. unife.ityork.ac.uk The synthesis of biphenyl nitriles is an area where significant green advancements have been made.

A key focus is the replacement of hazardous solvents and reagents. unife.it Water is an ideal green solvent, and several synthetic methods have been adapted for aqueous media. For example, rhodium(III)-catalyzed C-H arylation for the synthesis of biphenyl-2-carbonitriles can be performed efficiently in water. acs.org Similarly, Suzuki coupling reactions, a primary method for forming the biphenyl bond, have been successfully developed in aqueous systems. researchgate.net Another approach is the one-pot synthesis of aryl nitriles from aldehydes in a formic acid-water solution, which minimizes the use of harmful organic solvents. nih.gov

The use of less toxic reagents is another cornerstone of green synthesis. In cyanation reactions, the highly toxic alkali metal cyanides can be replaced with potassium ferrocyanide (K₄[Fe(CN)₆]), which is significantly safer and more stable. google.comrsc.org

Biocatalysis offers a powerful green alternative to traditional chemical methods. journals.co.zaresearchgate.net Nitrile hydrolyzing enzymes, such as nitrilases and nitrile hydratases, can be used in aqueous solutions at ambient temperature and moderate pH. journals.co.za These enzymes can selectively hydrolyze a nitrile group to either a carboxylic acid or an amide, avoiding the harsh alkaline or acidic conditions and subsequent salt waste streams associated with traditional hydrolysis. journals.co.za

Electrochemical synthesis also represents a green approach, as it uses electrons—a "mass-free" reagent—to drive reactions, reducing the need for chemical oxidants or reductants. rhhz.net Anodic oxidation has been reported as an efficient and environmentally friendly method for accessing aryl nitriles. rhhz.net

Green Chemistry Approaches in Biphenyl Nitrile Synthesis:

Green PrincipleApplication ExampleEnvironmental Benefit
Safer Solvents Suzuki or Rh-catalyzed couplings in water. acs.orgresearchgate.netReduces use of volatile and toxic organic solvents.
Safer Reagents Use of K₄[Fe(CN)₆] for cyanation. rsc.orgAvoids highly toxic reagents like NaCN or KCN.
Catalysis Palladium-catalyzed cross-coupling and cyanation. rsc.orgnih.govReduces waste compared to stoichiometric reagents and allows for catalyst recycling.
Energy Efficiency Microwave-assisted synthesis of nitriles. nih.govCan significantly reduce reaction times and energy consumption.
Renewable Feedstocks/Biocatalysis Enzymatic hydrolysis of nitriles. journals.co.zaresearchgate.netOperates in water at ambient temperatures, highly selective, reduces waste.
Atom Economy One-pot synthesis of nitriles from aldehydes. asianpubs.orgnih.govCombines multiple steps, reducing purification losses and solvent use.

Mechanistic Studies of Key Synthetic Transformations

Understanding the reaction mechanisms of key synthetic steps is crucial for optimizing reaction conditions and extending their applicability. The synthesis of this compound relies heavily on palladium-catalyzed cross-coupling reactions for the formation of the biphenyl C-C bond and subsequent cyanation reactions.

The most common method for forming the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction. researchgate.netnih.gov The catalytic cycle is generally understood to involve three main steps: nobelprize.orgthermofishersci.in

Oxidative Addition: A palladium(0) complex reacts with an aryl halide (R¹-X), inserting the palladium into the carbon-halogen bond to form a palladium(II) intermediate, [R¹-Pd(II)-X]. This is often the rate-determining step. thermofishersci.in

Transmetalation: The organoboron compound (R²-B(OR)₂), activated by a base, transfers its organic group (R²) to the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate, [R¹-Pd(II)-R²]. researchgate.netnobelprize.org

Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the biphenyl product (R¹-R²) and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle. nobelprize.orgthermofishersci.in

The mechanism for palladium-catalyzed cyanation of an aryl halide follows a similar catalytic cycle. rsc.org

Oxidative Addition: Pd(0) adds to the aryl halide (Ar-X) to form an Ar-Pd(II)-X complex.

Cyanide Transfer/Transmetalation: A cyanide source, such as K₄[Fe(CN)₆], transfers a cyanide ion to the palladium complex.

Reductive Elimination: The aryl group and the cyanide group are eliminated from the palladium, forming the aryl nitrile (Ar-CN) and regenerating the Pd(0) catalyst. rsc.org

In dual photoredox-nickel catalysis for cyanation, a more complex mechanism is at play. An excited-state photocatalyst initiates a single-electron transfer, leading to the formation of nickel(III) intermediates. chinesechemsoc.org Computational studies, such as Density Functional Theory (DFT), have been employed to elucidate the energetics of these pathways, including the barriers for C-C bond cleavage and isomerization steps, providing insight into why certain cyanide sources are effective while others are not under these conditions. chinesechemsoc.org

Computational Chemistry and Theoretical Investigations of 6 Hydroxy 1,1 Biphenyl 3 Carbonitrile

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in predicting the behavior of a molecule at the electronic level. These methods are essential for elucidating properties that are otherwise difficult to measure experimentally.

Density Functional Theory (DFT) for Optimized Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. This method is favored for its balance of accuracy and computational efficiency. A DFT study of 6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile would begin with geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. This is typically performed using a functional, such as B3LYP, and a basis set like 6-311G** or 6-31G(d,p). researchgate.netresearchgate.net

Illustrative Data: Optimized Geometrical Parameters As specific data for the title compound is not available in the searched literature, the following table is for illustrative purposes to show what a DFT output would resemble.

ParameterIllustrative ValueParameterIllustrative Value
Bond Lengths (Å)Bond Angles (°)
C-C (phenyl)~1.39 - 1.41C-C-C (phenyl)~119 - 121
C-C (biphenyl)~1.49C-C-H~120
C-O~1.36C-O-H~109
C-CN~1.45C-C-CN~121
C≡N~1.15C-C≡N~179

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Electronic Stability

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's reactivity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and easily polarizable. For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxy-substituted phenyl ring, while the LUMO may be distributed across the electron-withdrawing nitrile group and the biphenyl (B1667301) system. From the HOMO and LUMO energies, other quantum chemical descriptors like chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω) can be calculated to further quantify reactivity. researchgate.netresearchgate.net

Illustrative Data: FMO and Reactivity Descriptors This table presents representative values for FMO analysis, as specific data for the title compound was not found in the literature.

ParameterIllustrative Value (eV)Definition
EHOMO-5.85Energy of the Highest Occupied Molecular Orbital
ELUMO-1.95Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)3.90ELUMO - EHOMO
Chemical Potential (μ)-3.90(EHOMO + ELUMO) / 2
Chemical Hardness (η)1.95(ELUMO - EHOMO) / 2
Electrophilicity Index (ω)3.90μ2 / (2η)

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is color-coded to represent different electrostatic potential values. Typically, red and yellow areas indicate negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor regions), indicating sites for nucleophilic attack. researchgate.netnih.gov

For this compound, the MEP map would likely show a significant negative potential (red/yellow) around the oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group, identifying them as primary sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), making it a likely site for nucleophilic attack or hydrogen bonding. The aromatic rings would show intermediate potentials, reflecting the delocalized π-electron system. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. mpg.de It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.govnih.gov

In this compound, NBO analysis would reveal key interactions, such as the delocalization of lone pairs from the hydroxyl oxygen into the antibonding orbitals (n → σ* or n → π*) of the adjacent phenyl ring. researchgate.net It would also detail the π-conjugation between the two phenyl rings and the electron-withdrawing effect of the nitrile group. This analysis clarifies the hybridization of atoms and the nature of the chemical bonds, providing a deeper understanding of the molecule's stability and electronic communication between its functional groups. nih.govresearchgate.net

Illustrative Data: NBO Analysis (Selected Interactions) This table illustrates the type of data generated from an NBO analysis. The specific interactions and energy values are hypothetical.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) Oπ(C-C)ring1~18.5Hyperconjugation (hydroxyl lone pair delocalization)
π(C-C)ring1π(C-C)ring2~15.2π-conjugation between rings
π(C-C)ring2π*(C≡N)~5.8Electron-withdrawing effect of nitrile group

Computational Prediction and Validation of Spectroscopic Properties

Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results to confirm or elucidate molecular structures.

Theoretical NMR Chemical Shift Prediction (Gauge-Invariant Atomic Orbital (GIAO) Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. nih.govrsc.org This method, often employed within a DFT framework (e.g., GIAO/B3LYP/6-311++G(d,p)), calculates the isotropic magnetic shielding tensors for each atom in the optimized molecular geometry. researchgate.net

These theoretical shielding values are then converted to chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. modgraph.co.uk A strong linear correlation between the predicted and experimental chemical shifts serves as powerful evidence for the correct structural assignment. nih.gov For this compound, GIAO calculations would predict the chemical shifts for all hydrogen and carbon atoms, aiding in the assignment of its experimental NMR spectra and confirming its structure.

Illustrative Data: Predicted vs. Experimental ¹³C NMR Chemical Shifts This table demonstrates how theoretical GIAO data is compared with experimental data. The values are hypothetical.

Carbon AtomPredicted δ (ppm) (GIAO)Hypothetical Exp. δ (ppm)Assignment
C1129.8130.1Biphenyl bridgehead
C3110.5111.0Carbon bearing CN
C6155.2155.8Carbon bearing OH
CN118.9119.2Nitrile carbon

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Computational vibrational analysis is a cornerstone for understanding the molecular structure and bonding of this compound. Techniques such as Density Functional Theory (DFT) are employed to calculate the harmonic vibrational frequencies, which can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. researchgate.netresearchgate.net The B3LYP functional combined with basis sets like 6-311++G(d,p) is a common choice for such calculations, providing a good balance between accuracy and computational cost. researchgate.net

The interpretation of complex vibrational spectra is greatly aided by Potential Energy Distribution (PED) analysis. PED analysis quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, and torsions) to each normal vibrational mode. researchgate.net This allows for an unambiguous assignment of the spectral bands to specific functional groups and skeletal motions within the molecule.

For this compound, key vibrational modes would include:

O-H stretch: Typically a strong, broad band in the FT-IR spectrum, sensitive to hydrogen bonding.

C≡N stretch: A sharp, intense band in the region of 2220-2260 cm⁻¹.

C-O stretch: Associated with the phenolic group.

Aromatic C-H stretches: Occurring above 3000 cm⁻¹.

Biphenyl ring vibrations: A series of characteristic bands corresponding to C-C stretching and ring breathing modes. nih.gov

A hypothetical PED analysis for a characteristic vibrational mode is presented in the table below. The values represent the percentage contribution of each internal coordinate to the total potential energy of that vibration.

Table 1: Illustrative PED Analysis for a Vibrational Mode of this compound

This table illustrates how Potential Energy Distribution (PED) is used to assign vibrational frequencies to specific molecular motions. The percentages show the contribution of each type of vibration (e.g., stretching, bending) to a given calculated frequency.

Calculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment and PED Contributions (%)
3550~3555 (IR)ν(O-H) stretch (98%)
2235~2230 (IR, Raman)ν(C≡N) stretch (85%) + ν(C-C) (10%)
1605~1608 (Raman)ν(C-C) aromatic ring stretch (75%) + δ(C-C-H) (20%)
1250~1255 (IR)ν(C-O) stretch (60%) + δ(O-H) in-plane bend (35%)
840~842 (IR)γ(C-H) out-of-plane bend (90%)
ν = stretching, δ = in-plane bending, γ = out-of-plane bending

Simulated UV-Vis Spectra and Electronic Excitation Studies

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules like this compound. researchgate.netnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These calculations are often performed using a functional like B3LYP or CAM-B3LYP, and may incorporate solvent effects through models like the Polarizable Continuum Model (PCM) to better match experimental conditions. semanticscholar.orgnih.gov

For this compound, the UV-Vis spectrum is expected to be characterized by π → π* transitions within the biphenyl system. The presence of the hydroxyl (-OH) and cyano (-CN) groups, acting as auxochromic and chromophoric groups respectively, can shift the absorption bands. Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals the nature of the electronic excitations, for instance, identifying them as intramolecular charge transfer (ICT) events. researchgate.net The energy gap between the HOMO and LUMO is a key parameter that influences the electronic properties and reactivity of the molecule. researchgate.net

Table 2: Simulated Electronic Transition Data for this compound

This table shows hypothetical results from a TD-DFT calculation, predicting the wavelengths of light the molecule absorbs. It also identifies the molecular orbitals involved in these electronic transitions and their probable nature (e.g., π → π*).

TransitionCalculated λ_max (nm)Oscillator Strength (f)Major Orbital ContributionTransition Character
S₀ → S₁3100.45HOMO → LUMOπ → π
S₀ → S₂2750.21HOMO-1 → LUMOπ → π
S₀ → S₃2400.15HOMO → LUMO+1π → π* (ICT)
S₀ → S₄2250.02n → πn → π

Advanced Computational Studies for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) for Physico-Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its properties. nih.gov While often used for biological activity, QSAR can also effectively predict fundamental physico-chemical properties, excluding biological interactions. nih.gov For this compound, a QSAR model could be developed to predict properties such as solubility, melting point, boiling point, or partition coefficient (logP).

This involves calculating a set of molecular descriptors for a series of related biphenyl compounds. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., dipole moment, HOMO/LUMO energies). nih.gov A mathematical model, often using multiple linear regression or partial least squares regression, is then built to link these descriptors to the experimental property of interest. nih.gov Such a model could then be used to predict the properties of this compound without the need for experimental measurement.

Molecular Docking and Dynamics Simulations Focused on Ligand-Binding to Non-Biological Entities or Conceptual Interactions

Molecular docking and dynamics simulations are primarily known for their application in drug design, predicting how a ligand binds to a biological target like a protein. nih.govmdpi.com However, the same principles can be applied to understand the binding of this compound to non-biological hosts or to explore conceptual interactions. researchgate.net This could include studying its encapsulation within host molecules like cyclodextrins or its adsorption onto the surface of materials like graphene or carbon nanotubes.

The simulation process involves placing the ligand (this compound) near the non-biological host and using a scoring function to predict the most stable binding pose and estimate the binding affinity (e.g., in kcal/mol). nih.gov The interactions stabilizing the complex, such as hydrogen bonds (with the -OH group), π-π stacking (with the biphenyl rings), and van der Waals forces, can be identified and analyzed. researchgate.net Molecular dynamics (MD) simulations can further investigate the stability of this complex over time, providing insights into the dynamics of the host-guest system. nih.gov

Nonlinear Optical (NLO) Properties Prediction and Material Design Implications

Computational chemistry is a vital tool for predicting the Nonlinear Optical (NLO) properties of materials, which are crucial for applications in optoelectronics and photonics. For this compound, DFT calculations can determine its molecular polarizability (α) and first-order hyperpolarizability (β), key indicators of NLO activity. nih.gov

The presence of an electron-donating group (hydroxyl) and an electron-withdrawing group (cyano) connected by a π-conjugated system (the biphenyl backbone) suggests that this molecule could exhibit significant NLO properties. The charge transfer between these groups upon electronic excitation leads to a large change in dipole moment, which is a primary source of a high β value. nih.gov Theoretical predictions of these properties can guide the design of new materials. By systematically modifying the structure (e.g., changing the donor/acceptor groups or extending the π-system) and calculating the resulting NLO response, researchers can screen for candidate molecules with enhanced NLO performance before undertaking synthetic efforts.

Table 3: Calculated NLO Properties of this compound

This table presents hypothetical calculated values for Nonlinear Optical (NLO) properties. These values help predict how the molecule might behave in strong electric fields, which is important for developing new optical materials.

PropertyCalculated Value (a.u.)Description
Dipole Moment (μ)4.5 DMeasures the molecule's overall polarity.
Mean Polarizability (α)150 x 10⁻²⁴ esuIndicates the ease of distorting the electron cloud.
First Hyperpolarizability (β_tot)2500 x 10⁻³⁰ esuQuantifies the second-order NLO response.

Hirshfeld Surface Analysis and Detailed Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov It maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of how molecules pack together. For this compound, this analysis would require its crystal structure, either determined experimentally or predicted computationally.

The Hirshfeld surface is colored according to properties like d_norm, which highlights regions of close intermolecular contact. nih.gov Accompanying 2D fingerprint plots break down the surface into contributions from different types of atomic contacts, such as H···H, C···H, and O···H. nih.govnih.gov This allows for a quantitative assessment of the relative importance of various interactions, like van der Waals forces and hydrogen bonds, in stabilizing the crystal structure. For this molecule, significant contributions would be expected from H···H contacts due to the abundance of hydrogen atoms, as well as O···H contacts corresponding to hydrogen bonding involving the hydroxyl group. researchgate.net

Table 4: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

This table provides an example of results from a Hirshfeld surface analysis, showing the percentage of different types of atomic contacts that hold the molecules together in a crystal. This helps in understanding the crystal's stability and structure.

Contact TypeContribution to Hirshfeld Surface (%)
H···H45.5%
C···H / H···C28.2%
O···H / H···O15.8%
N···H / H···N5.3%
C···C3.1%
Other2.1%

Computational Design Principles for Novel Biphenyl-Based Scaffolds and Derivatives

The biphenyl moiety is a privileged scaffold in medicinal chemistry, valued for its structural rigidity, conformational flexibility, and its role in a multitude of biologically active compounds. scivisionpub.comresearchgate.net The targeted design of novel derivatives based on the this compound framework is significantly enhanced by computational chemistry. These in silico methods provide deep insights into molecular properties and interactions, guiding the synthesis of compounds with optimized activity and selectivity. nih.govmdpi.com Key computational strategies include the analysis of the foundational scaffold's conformational and electronic properties, quantitative structure-activity relationship (QSAR) studies, and structure-based methods like molecular docking and molecular dynamics.

Conformational and Electronic Analysis of the Core Scaffold

The foundational step in designing new derivatives is to thoroughly understand the intrinsic properties of the parent scaffold, this compound. Density Functional Theory (DFT) is a powerful quantum mechanical method used for this purpose. oaji.netichem.md DFT calculations can elucidate the molecule's optimal three-dimensional geometry, the rotational barrier between the two phenyl rings, and its electronic characteristics. rsc.orgresearchgate.net

Furthermore, DFT is used to calculate key electronic properties that govern molecular reactivity and intermolecular interactions. ichem.mdnih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the gap between them (HOMO-LUMO gap), and the Molecular Electrostatic Potential (MEP). oaji.netresearchgate.net The MEP map is particularly valuable as it visualizes the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule, which is crucial for predicting non-covalent interactions with a protein target. nih.gov

Table 1: Hypothetical DFT-Calculated Properties of this compound Derivatives

This table illustrates how DFT calculations can be used to predict the effects of substitution on the electronic properties of the core scaffold. For instance, adding an electron-withdrawing group (EWG) like a nitro group is predicted to lower both HOMO and LUMO energies, while an electron-donating group (EDG) like an amino group would raise them. These changes directly impact the molecule's reactivity and interaction profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Once a series of derivatives has been synthesized and their biological activity tested, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be performed to build predictive models. researchgate.nettandfonline.commedcraveonline.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D properties of molecules with their biological activities. nih.govnih.gov

In a typical 3D-QSAR workflow, the set of molecules is aligned based on a common substructure. Then, steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields are calculated around each molecule. nih.gov Statistical methods, such as Partial Least Squares (PLS), are used to generate a mathematical equation that links the variations in these fields to the observed changes in biological activity (e.g., IC₅₀ values). mdpi.com

The resulting QSAR model can be visualized as a 3D contour map, highlighting regions where certain properties are favorable or unfavorable for activity. tandfonline.com For example, a map might indicate that a bulky, electropositive substituent is desired in one region of the scaffold, while a compact, electronegative group is preferred in another. These models serve as a powerful guide for designing the next generation of compounds with potentially enhanced potency. researchgate.netnih.gov

Structure-Based Design: Molecular Docking and Dynamics

When the 3D structure of the biological target (e.g., an enzyme or receptor) is known, structure-based drug design methods become invaluable. nih.gov Molecular docking is a computational technique that predicts the preferred binding mode and affinity of a ligand to a macromolecular target. scivisionpub.combioline.org.brresearchgate.net

Using a docking program, hypothetical derivatives of this compound can be placed into the active site of the target protein. The program then samples various conformations and orientations of the ligand, scoring them based on how well they complement the binding site in terms of shape and electrostatics. unifi.it The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, that are critical for binding. nih.gov

Table 2: Illustrative Molecular Docking Results for Designed Derivatives

This table shows hypothetical docking scores for a series of designed compounds against a target protein. A lower (more negative) docking score generally indicates a more favorable predicted binding affinity. Such data allows chemists to prioritize which novel derivatives to synthesize and test experimentally.

To refine the static picture provided by docking, Molecular Dynamics (MD) simulations can be employed. tandfonline.combioline.org.br MD simulations model the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the system. nih.gov This dynamic view can confirm whether key interactions observed in docking are maintained over time and can reveal the influence of water molecules in the binding process, offering a more accurate assessment of the binding event.

By integrating these computational principles—from fundamental electronic structure calculations and QSAR to sophisticated docking and MD simulations—researchers can rationally design novel derivatives of the this compound scaffold, thereby accelerating the discovery of new chemical entities with desired biological functions.

Chemical Reactivity and Transformation Pathways of 6 Hydroxy 1,1 Biphenyl 3 Carbonitrile

Reactions Involving the Hydroxyl Group (e.g., Oxidation, Etherification, Esterification)

The phenolic hydroxyl group is a primary site for various chemical transformations, including oxidation, etherification, and esterification.

Oxidation: The hydroxyl group in phenolic compounds is susceptible to oxidation. In biological systems, the hydroxylation of biphenyls is often mediated by cytochrome P-450 enzymes, which can involve the formation of an arene oxide intermediate or direct insertion of a hydroxyl group. nih.gov Abiotic oxidation can also occur through reactions with reactive oxygen species like hydroxyl radicals. nih.gov Chemical oxidation of the hydroxyl group can lead to the formation of quinone-type structures, particularly under strong oxidizing conditions. Furthermore, oxidative coupling of phenols is a known method for forming C-C bonds, suggesting the hydroxyl group can facilitate radical formation. cnr.itacs.org

Etherification: The phenolic proton is acidic and can be removed by a suitable base to form a phenoxide ion. This nucleophilic phenoxide can then react with alkyl halides or other electrophiles in a Williamson ether synthesis to form ethers. This reaction is a standard transformation for phenolic compounds.

Esterification: Esters can be readily formed by reacting the hydroxyl group with acyl chlorides or carboxylic anhydrides in the presence of a base catalyst. Another common method is the Fischer esterification, which involves reacting the phenol (B47542) with a carboxylic acid under acidic conditions, although this is an equilibrium process.

Table 1: Summary of Reactions Involving the Hydroxyl Group

Reaction TypeReagentsProduct Type
Oxidation Oxidizing agents (e.g., Fremy's salt, O₂)Quinones or coupling products
Etherification Base (e.g., NaH, K₂CO₃) followed by Alkyl Halide (R-X)Biphenyl (B1667301) Ether
Esterification Acyl Halide (RCOCl) or Anhydride ((RCO)₂O)Biphenyl Ester

Reactions of the Carbonitrile Group (e.g., Hydrolysis, Reduction, Nucleophilic Additions)

The carbonitrile (cyano) group is a versatile functional group that can undergo several important transformations.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. Depending on the reaction conditions, the hydrolysis can yield either a carboxylic acid or a carboxamide intermediate. The existence of 6-hydroxy-[1,1'-biphenyl]-3-carboxylic acid demonstrates that this transformation is a viable pathway. sigmaaldrich.com

Reduction: The carbonitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ over a Raney Nickel or Palladium catalyst). This provides a route to aminomethyl-substituted biphenyls.

Nucleophilic Additions: The carbon of the nitrile group is electrophilic and can be attacked by strong nucleophiles, such as Grignard reagents or organolithium compounds. smolecule.comyoutube.com This reaction, followed by hydrolysis, leads to the formation of ketones, providing a method for carbon-carbon bond formation at this position. youtube.com

Table 2: Summary of Reactions Involving the Carbonitrile Group

Reaction TypeReagentsProduct Type
Hydrolysis H₃O⁺ or OH⁻, H₂OCarboxylic Acid or Carboxamide
Reduction LiAlH₄ or H₂/CatalystPrimary Amine
Nucleophilic Addition Grignard Reagent (R-MgX) followed by H₃O⁺Ketone

Reactivity of the Biphenyl System (e.g., Further Functionalization, Electrophilic and Nucleophilic Aromatic Substitutions)

The biphenyl core itself is subject to functionalization, primarily through electrophilic and, under certain conditions, nucleophilic aromatic substitution. The regiochemical outcome is controlled by the directing effects of the existing hydroxyl and carbonitrile substituents.

Electrophilic Aromatic Substitution (SₑAr): In electrophilic aromatic substitution, the substituent on the ring dictates where the incoming electrophile will add. wikipedia.orglibretexts.org

The hydroxyl (-OH) group is a strongly activating, ortho, para-director due to its ability to donate electron density via resonance. libretexts.orglkouniv.ac.in

The carbonitrile (-CN) group is a deactivating, meta-director because it withdraws electron density from the ring through both inductive and resonance effects. uci.edu

For 6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile, the hydroxyl group is at position 6 and the nitrile at position 3. Electrophilic attack on the substituted ring will be directed by the powerful activating effect of the -OH group to the positions ortho and para to it (positions 5 and 1, respectively). The deactivating nitrile group will direct to position 5 (meta to the nitrile). Therefore, substitution is strongly favored at position 5, which is ortho to the hydroxyl group and meta to the nitrile group. The unsubstituted phenyl ring is also susceptible to electrophilic attack, which would primarily yield the para-substituted product due to sterics, with some ortho-product. youtube.com

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentTypeDirecting EffectPosition of Attack (on substituted ring)
-OH (at C6) Activatingortho, paraC1, C5
-CN (at C3) DeactivatingmetaC1, C5
Combined Effect --Strongly favors C5

Nucleophilic Aromatic Substitution (SₙAr): This type of reaction is less common and typically requires a good leaving group (like a halide) and the presence of strong electron-withdrawing groups positioned ortho or para to it. libretexts.orgnih.gov The existing nitrile group does provide electron-withdrawing character, but for an SₙAr reaction to occur on the substituted ring, a leaving group would need to be present at a position like C2, C4, or C6.

Further Functionalization: Modern cross-coupling reactions, such as the Suzuki-Miyaura or Negishi reactions, are powerful tools for the synthesis and functionalization of biphenyl derivatives. smolecule.comnih.gov These palladium-catalyzed methods allow for the precise formation of new carbon-carbon bonds, enabling the introduction of a wide variety of functional groups onto either of the aromatic rings, assuming a halide or triflate precursor is used. nih.gov

Photochemical Reactions and Photochromism Studies of Biphenyl Systems

Biphenyl systems can participate in a range of photochemical reactions. Upon UV irradiation, biphenyls can be excited to form radical cations, which can subsequently undergo reactions such as hydrolysis to yield hydroxybiphenyls. rsc.org In the presence of other species, such as nitrogen oxides, photochemical reactions can lead to the formation of nitro-compounds. nih.gov Some biphenyl derivatives have been developed as photosensitizers, which can initiate polymerization reactions upon exposure to light. nih.gov The synthesis of biphenyls itself can be achieved through photochemical routes, sometimes referred to as "photosplicing." researchgate.net

Photochromism is the phenomenon of a reversible, light-induced transformation between two forms of a molecule that have different absorption spectra, resulting in a color change. wikipedia.orgyoutube.com While specific photochromism studies on this compound are not prominent, the biphenyl scaffold can be part of larger photochromic systems like naphthopyrans. In these molecules, UV light can induce a ring-opening reaction, creating a longer conjugated system that absorbs visible light and thus appears colored. youtube.com The process is often thermally reversible, with the molecule returning to its colorless, ring-closed form in the dark. upenn.edu

Electrochemical Studies: Redox Behavior and Electron Transfer Mechanisms

The electrochemical properties of biphenyl derivatives are of significant interest for applications in materials science and catalysis. The redox behavior of substituted biphenyls can be studied using techniques like cyclic voltammetry to determine their oxidation potentials. acs.org The presence of heteroatom substituents, such as the hydroxyl group, significantly influences these potentials. acs.org

The oxidation of phenolic compounds often proceeds via a Proton-Coupled Electron Transfer (PCET) mechanism. nih.gov In PCET, an electron and a proton are transferred, often in a concerted step, which avoids the formation of high-energy charged intermediates that would arise from separate electron and proton transfer steps. nih.gov This pathway is crucial for the homolytic cleavage of the O-H bond in this compound, generating a phenoxyl radical that can participate in further reactions. The development of biphenyl-type molecules with dynamic redox properties has led to novel electrochromic systems, where reversible C-C bond formation and breaking are coupled to electron transfer events, resulting in a color change. rsc.org

Research on Derivatives and Analogues of 6 Hydroxy 1,1 Biphenyl 3 Carbonitrile

Synthesis and Comprehensive Characterization of Substituted 6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile Derivatives

The synthesis of substituted this compound derivatives and related biphenyl (B1667301) structures is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely employed and effective method for this purpose. nih.gov This reaction typically involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex.

For instance, the synthesis of biphenyl acetonitriles can be accomplished via a Suzuki-Miyaura cross-coupling reaction between variously substituted arylboronic acids and 2-(4-bromophenyl)acetonitriles. nih.gov This reaction is often catalyzed by palladium chloride (PdCl₂) in a mixed solvent system, such as polyethylene (B3416737) glycol (PEG400) and water, at room temperature. nih.gov Similarly, sterically hindered polychlorinated biphenyl derivatives have been synthesized using the Suzuki coupling with high yields (65–98%). nih.gov In these syntheses, a catalyst system of Pd(dba)₂/2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB) has proven to be effective. nih.gov

Another classical method for biphenyl synthesis is the Ullmann coupling, which involves the copper-catalyzed reaction of two aryl halides. nih.gov However, for the synthesis of sterically hindered biphenyls, the Ullmann reaction often provides lower yields (20–38%) compared to the Suzuki coupling. nih.gov Other notable methods for constructing the biphenyl scaffold include the Negishi, Kumada, and Stille cross-coupling reactions. researchgate.net

The comprehensive characterization of these synthesized derivatives is crucial to confirm their structure and purity. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure, including the position and nature of substituents on the biphenyl rings. nih.govresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the synthesized compounds. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of key functional groups such as the hydroxyl (-OH) and nitrile (-C≡N) groups in the target molecules. researchgate.net

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction analysis provides definitive information about the solid-state conformation, including the dihedral angle between the phenyl rings. nih.gov

Melting Point (Mp): The melting point is a key physical property that indicates the purity of the synthesized compound. nih.govnih.gov

Table 1: Spectroscopic and Physical Data for a Representative Biphenyl Derivative

Compound ¹H NMR (400 MHz, acetone-d6) δ Melting Point (°C)
(±)-4′-(cyano(2-((4-cyanophenyl)amino)pyrimidin-4-yl)methyl)-3′-fluoro-[1,1′-biphenyl]-4-carbonitrile --- 230.9–231.7 nih.gov

In-Depth Structure-Reactivity Relationships in Derivatives (excluding biological activity)

The chemical reactivity of this compound derivatives is intrinsically linked to their electronic and steric properties, which are dictated by the nature and position of the substituents on the biphenyl core.

However, the introduction of bulky substituents at the ortho positions significantly increases the rotational barrier. libretexts.org This can lead to the phenomenon of atropisomerism, where the rotational isomers can be isolated as stable, distinct compounds at room temperature. libretexts.orgcarewellpharma.in The size of the ortho substituents directly correlates with the energy barrier for racemization; for example, a nitro group will create a higher barrier to rotation than a smaller fluorine atom. libretexts.org An activation energy of 16 to 19 kcal/mole is generally required to prevent spontaneous racemization at room temperature. libretexts.org

The electronic nature of the substituents also plays a crucial role. Electron-withdrawing groups, such as the nitrile group, and electron-donating groups, such as the hydroxyl group, can influence the electron density distribution across the biphenyl system. This, in turn, affects the reactivity of the molecule in various chemical transformations, including electrophilic and nucleophilic substitution reactions.

Table 2: Influence of Ortho-Substituent Size on Rotational Barrier in Biphenyls

Ortho-Substituent Relative Size Effect on Rotational Barrier Potential for Atropisomerism
Hydrogen Small Low Low
Fluorine Moderate Moderate Possible
Carboxylic Acid Larger Higher More Likely
Nitro Group Large High High

Conformational Analysis of Related Biphenyl Systems and Their Influence on Reactivity

The conformation of biphenyl systems is a subject of considerable interest due to its profound impact on their chemical and physical properties. The dihedral angle between the phenyl rings is not fixed and can vary depending on the substitution pattern and the physical state of the molecule (gas, solution, or solid).

For unsubstituted biphenyl, the conformation in the gas phase is twisted with a dihedral angle of approximately 44-45°. libretexts.orgresearchgate.net In the solid state, however, it is often found to be planar due to crystal packing forces. researchgate.net This highlights that the energy difference between the twisted and planar conformations can be small and influenced by the surrounding environment.

The presence of substituents dramatically influences the preferred conformation. Ortho substituents, due to steric hindrance, generally force the rings to adopt a more twisted conformation. Crystal structure analyses of highly ortho-substituted polychlorinated biphenyl derivatives have revealed solid-state dihedral angles ranging from 69.7° to 81.0°. nih.gov This indicates a significant deviation from planarity.

The conformational flexibility, or lack thereof, directly impacts the reactivity of the biphenyl derivative. For reactions that require a specific spatial arrangement of functional groups, the conformational preferences of the biphenyl scaffold are critical. For instance, in reactions where conjugation between the two rings is important, a more planar conformation would be favored. Conversely, for reactions where steric accessibility to a particular site is crucial, a more twisted conformation might be advantageous.

The study of conformational analysis in biphenyls is not limited to simple steric and electronic effects. Weak interactions, such as van der Waals forces and dihydrogen bonds, can also play a role in determining the most stable conformation. ic.ac.uk The balance between these various attractive and repulsive forces is delicate and can be perturbed by subtle changes in the molecular structure. ic.ac.uk

Rational Design Principles for New Biphenyl-Based Scaffolds with Specific Chemical Features

The rational design of new biphenyl-based scaffolds with tailored chemical properties relies on a deep understanding of the structure-property relationships discussed in the previous sections. The biphenyl unit can serve as a rigid and tunable platform for positioning functional groups in specific three-dimensional arrangements. wiley-vch.de

Key principles for the rational design of biphenyl scaffolds include:

Control of Torsional Angle: By strategically placing substituents, particularly at the ortho positions, the dihedral angle between the phenyl rings can be controlled. This allows for the creation of scaffolds with a desired degree of conformational rigidity or flexibility. Introducing bulky groups will lead to more twisted and potentially chiral (atropisomeric) structures.

Modulation of Electronic Properties: The introduction of electron-donating or electron-withdrawing groups at various positions on the biphenyl rings allows for the fine-tuning of the electronic properties of the scaffold. This can be used to modulate the reactivity of specific functional groups or to create specific electronic environments within the molecule.

Scaffold Hopping and Hybridization: Existing biphenyl scaffolds can be modified through techniques like scaffold hopping, where a core structural motif is replaced with a different one while maintaining key interactions. acs.org Molecular hybridization, which involves combining structural features from different molecules, is another strategy to design new derivatives with desired properties. nih.gov

Introduction of Specific Functional Groups: The biphenyl scaffold can be decorated with a variety of functional groups to impart specific chemical reactivity. For example, the incorporation of hydroxyl and nitrile groups, as in the parent compound, provides sites for further chemical modification, such as etherification, esterification, or transformation of the nitrile group.

Use of Bioisosteric Replacements: In the context of medicinal chemistry, parts of the biphenyl scaffold can be replaced with bioisosteres (substituents or groups with similar physical or chemical properties) to alter the molecule's properties in a predictable manner. For example, replacing a carbon atom with a nitrogen atom can introduce a hydrogen bond donor/acceptor site and alter the electronic distribution.

By applying these principles, it is possible to design and synthesize novel biphenyl-based scaffolds with precisely controlled chemical features for a wide range of applications in materials science and chemical biology.

Advanced Applications and Emerging Research Areas

6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile as a Key Building Block in Complex Organic Synthesis

The structural and functional attributes of this compound make it a versatile precursor in the synthesis of more complex molecular structures. The presence of the hydroxyl and nitrile groups on the biphenyl (B1667301) framework allows for a variety of chemical transformations, enabling the construction of intricate organic systems.

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene rings. nih.gov The synthesis of complex PAHs is of significant interest due to their diverse applications in materials science and electronics. While direct studies involving this compound in the synthesis of polycyclic systems are not extensively documented, its biphenyl core serves as a foundational element for such constructions.

Several synthetic strategies for PAHs could potentially utilize this compound or its derivatives. For instance, palladium-catalyzed annulation reactions are a powerful method for forming new aromatic rings onto existing ones. The hydroxyl and nitrile groups of the molecule could be chemically modified to participate in or direct these cyclization reactions. Furthermore, the phenyl addition-dehydrocyclization (PAC) pathway is a recognized mechanism for the growth of PAHs at high temperatures. nih.gov In such a process, a phenyl radical can add to a biphenyl structure, followed by cyclization and dehydrogenation to form a larger polycyclic system. nih.gov The reactivity of the substituted biphenyl core of this compound could be harnessed in similar gas-phase or high-temperature synthetic routes to complex aromatic structures.

The following table outlines potential synthetic pathways where this compound could serve as a precursor for polycyclic systems.

Synthetic PathwayDescriptionPotential Role of this compound
Palladium-Catalyzed AnnulationFormation of new aromatic rings through reactions catalyzed by palladium complexes. The biphenyl core can be further functionalized to participate in intramolecular or intermolecular annulation reactions.
Phenyl Addition-Dehydrocyclization (PAC)A high-temperature reaction involving the addition of a phenyl radical followed by cyclization to form larger PAHs. nih.govThe biphenyl framework can act as a substrate for phenyl radical addition, leading to the formation of triphenylene-like structures.
Benzannulation ReactionsThe construction of a new benzene ring onto an existing aromatic system. Derivatives of the molecule could be designed to undergo benzannulation, expanding the polycyclic system.

The distinct functional groups of this compound—the hydroxyl (-OH) and the carbonitrile (-CN)—provide reactive sites for its elaboration into precursors for advanced materials. The hydroxyl group can be readily converted into other functional groups, such as ethers or esters, or used as a directing group in aromatic substitution reactions. The nitrile group is also highly versatile and can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

This chemical versatility allows this compound to be a key intermediate in the synthesis of monomers for high-performance polymers, components of functional dyes, and building blocks for supramolecular assemblies. The rigid biphenyl core imparts thermal stability and desirable electronic properties to the resulting materials. For example, by modifying the hydroxyl and nitrile groups, it is possible to synthesize bifunctional monomers that can be polymerized to create materials with specific optical or electronic properties. The electron-withdrawing nature of the nitrile group and the electron-donating potential of the hydroxyl group (or its derivatives) can be exploited to tune the electronic characteristics of these materials.

Applications in Materials Science Research

The inherent properties of the this compound molecule, including its rigid structure and polar functional groups, make it a compound of interest in various areas of materials science. These features are particularly relevant in the design of liquid crystals, organic electronics, and functional porous materials.

The elongated and rigid structure of the biphenyl unit is a common feature in molecules that exhibit liquid crystalline behavior. nih.govsigmaaldrich.com Liquid crystals are phases of matter that have properties between those of conventional liquids and those of solid crystals. The introduction of polar groups, such as a nitrile group, can enhance the mesomorphic properties and influence the alignment of the molecules in an electric field. sigmaaldrich.com While this compound itself may not be a liquid crystal, it serves as a valuable scaffold for the synthesis of liquid crystalline materials. By attaching long alkyl or alkoxy chains to the hydroxyl group, for instance, it is possible to induce mesophase behavior. The synthesis of a new liquid crystal, 3-Hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl palmitate, highlights the utility of hydroxyl-functionalized aromatic cores in creating mesogenic compounds. researchgate.net

In the field of organic light-emitting diodes (OLEDs), materials with high thermal stability and specific electronic properties are required. The biphenyl core of this compound provides a rigid and thermally stable platform. The hydroxyl and nitrile groups can be used to tune the HOMO and LUMO energy levels of the molecule and to attach it to other components of an OLED device. While direct applications of this specific compound in OLEDs are not widely reported, its structural motifs are found in many organic electronic materials.

The following table summarizes the key molecular features of this compound and their relevance to liquid crystal and OLED applications.

Molecular FeatureRelevance to Liquid CrystalsRelevance to OLEDs
Biphenyl CoreProvides a rigid, elongated structure that can promote the formation of mesophases. nih.govOffers high thermal stability and a conjugated system for charge transport.
Hydroxyl GroupA site for attaching flexible side chains (e.g., alkyl chains) to induce liquid crystalline behavior. researchgate.netCan be used for chemical modification to tune electronic properties or for attachment to other device layers.
Nitrile GroupA polar group that can enhance dielectric anisotropy and influence the alignment in electric fields. sigmaaldrich.comAn electron-withdrawing group that can modify the electron-accepting properties of the molecule.

Photochromic molecules are compounds that can reversibly change their chemical structure and, consequently, their absorption spectra upon irradiation with light. researchgate.net This property makes them attractive for applications in optical data storage, molecular switches, and smart materials. Diarylethenes are a prominent class of photochromic compounds that undergo a reversible cyclization reaction upon exposure to UV and visible light. researchgate.net

While this compound is not itself photochromic, its biphenyl structure is a key component of some photo-responsive systems. The biphenyl unit can be incorporated into more complex diarylethene-type structures where the two phenyl rings are part of a larger, switchable molecular framework. The hydroxyl and nitrile groups offer synthetic handles to link the biphenyl core to other photoactive units or to tune the electronic properties of the resulting molecular switch. The development of new classes of photochromic molecules is an active area of research, and versatile building blocks like this compound could play a role in the synthesis of novel photo-switchable materials.

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. google.comnih.gov They are constructed from organic building blocks linked by strong covalent bonds. researchgate.net The properties of COFs can be tuned by carefully selecting the geometry and functionality of the monomer units. Biphenyl-based molecules are often used as linear linkers in the construction of 2D and 3D COFs. nih.gov

This compound is a promising candidate as a building block for functional COFs. The biphenyl structure can act as a rigid strut, while the hydroxyl and nitrile groups can serve multiple purposes. They can be used as reactive sites for the formation of the covalent linkages that define the framework, such as imine or boronate ester bonds. nih.govberkeley.edu Additionally, these functional groups can be incorporated into the pores of the COF, imparting specific chemical properties to the internal surface. For example, the nitrile groups can enhance the affinity of the COF for certain gases or organic molecules, while the hydroxyl groups can provide sites for post-synthetic modification. The synthesis of COFs often involves condensation reactions between amine and aldehyde precursors, and derivatives of this compound could be designed to participate in these reactions. researchgate.net

The table below details the potential roles of the functional groups of this compound in the design of COFs.

Functional GroupPotential Role in COF Synthesis and Functionality
Biphenyl UnitActs as a rigid linear linker to create a porous and crystalline framework. nih.gov
Hydroxyl GroupCan participate in the formation of covalent linkages (e.g., boronate esters) or be a site for post-synthetic modification.
Nitrile GroupCan be a reactive site for framework formation or can functionalize the pores of the COF to enhance selective adsorption.

Exploration in Optoelectronic Materials and Photovoltaic Devices

The rigid, conjugated structure of the biphenyl core, combined with the electron-withdrawing nature of the nitrile group and the electron-donating/hydrogen-bonding capability of the hydroxyl group, positions this compound as a compound of interest for optoelectronic materials. While direct research on this specific molecule is not extensively documented, the properties of analogous molecular systems provide insight into its potential. Biphenyl derivatives are integral to the design of organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices due to their thermal stability and charge-transport properties.

In the context of photovoltaic devices, the strategic placement of functional groups is crucial for tuning optoelectronic properties. For instance, studies on other organic dyes, such as unsymmetrical squaraines, have shown that the number and position of hydroxyl (-OH) substituents can significantly impact the performance of organic solar cells. nih.gov Although these compounds are structurally different, the principle of using hydroxyl groups to influence molecular packing, solubility, and electronic energy levels is broadly applicable. A study on squaraine derivatives demonstrated that optimizing the number of -OH groups could lead to higher hole mobility and favorable phase separation in bulk-heterojunction solar cells, resulting in a power conversion efficiency of up to 6.07%. nih.gov The nitrile group in this compound could further enhance its electron-accepting capabilities, a desirable trait for materials used in certain photovoltaic architectures. The combination of these functional groups suggests potential utility in creating materials with tailored energy levels for efficient charge separation and transport.

Research in Catalysis and Ligand Design

The biphenyl framework is a cornerstone in the design of high-performance ligands for transition metal catalysis. The atropisomerism exhibited by ortho-substituted biphenyls allows for the creation of stable, chiral environments around a metal center, which is critical for asymmetric synthesis.

Investigation of Biphenyls as Ligands in Metal-Catalyzed Reactions

Bidentate phosphines based on a biphenyl backbone are a prominent class of ligands that have been successfully employed in various metal-catalyzed cross-coupling reactions. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on both the phosphorus atoms and the biphenyl structure itself. acs.org

One notable example is 2,2'-bis(diphenylphosphino)-1,1'-biphenyl (dpbp), which has demonstrated superior activity in certain palladium- and rhodium-catalyzed reactions compared to other common bisphosphines. acs.org In the rhodium-catalyzed conjugate addition of boronic acids to enones, the catalyst system using dpbp showed significantly better performance than catalysts with other phosphine ligands. acs.org Similarly, in iron-catalyzed cross-coupling reactions, bisphosphine ligands are crucial, although their use can sometimes lead to the formation of biphenyl as a homocoupled side product. acs.org The design of biphenylphosphine ligands continues to be an active area of research, aiming to improve catalyst efficiency and selectivity for a wide range of chemical transformations, including C-O and C-N bond formation. acs.orgbeilstein-journals.org

Table 1: Performance of Biphenyl-Based Ligands in Metal-Catalyzed Reactions
Reaction TypeCatalyst SystemLigandKey FindingReference
Grignard Cross-CouplingPd-baseddpbpShowed nearly perfect secondary selectivity, comparable to Pd-dppf. acs.org
Michael Addition of Boronic AcidRh-baseddpbpExhibited excellent catalytic activity, superior to the dppb-based catalyst. acs.org
C-O Coupling (Hydroxylation)Pd-basedBiphenylphosphine (L1)Effective for converting a wide range of aryl bromides and chlorides to phenols. beilstein-journals.org
Kumada Cross-CouplingFe-basedBisphosphineLigand influences pathway and formation of biphenyl side-product. acs.org

Chiral Biphenyl Systems in Asymmetric Catalysis

Axially chiral biphenyls are among the most successful ligand scaffolds in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are iconic, but a diverse array of other biphenyl-based ligands have since been developed to meet the demands of modern organic synthesis. pnas.org

The key to their success lies in the C2-symmetric structure and the adjustable dihedral angle of the biphenyl core, which creates a well-defined chiral pocket around the metal. nih.govchemrxiv.org This steric environment forces reactants to approach the metal center in a specific orientation, leading to high enantioselectivity. Researchers have developed strategies to modify the biphenyl backbone, such as adjusting substituents at the 3, 3', 5, 5', and 6, 6' positions, to optimize ligand performance for specific reactions. chemrxiv.orgresearchgate.net These "adjustable" ligands have been successfully applied in numerous transformations, including:

Asymmetric Hydrogenation : Chiral biphenyl diphosphines like SYNPHOS and DIFLUORPHOS have shown excellent enantioselectivity in the hydrogenation of various ketones and esters. pnas.org

Asymmetric Cycloadditions : Phosphoramidite ligands derived from chiral biphenyldiols are effective in palladium-catalyzed cycloaddition reactions. nih.govchemrxiv.org

Asymmetric Additions to Aldehydes : Chiral biphenyldiols themselves can act as ligands to catalyze the enantioselective addition of organozinc reagents to aldehydes. nih.govchemrxiv.org

Table 2: Examples of Chiral Biphenyl Ligands in Asymmetric Catalysis
Ligand ClassExample LigandApplicationReported Enantiomeric Excess (ee)Reference
DiphosphineDIFLUORPHOSRu-catalyzed hydrogenation of β-keto estersUp to 97% ee pnas.org
DiphosphineMeO-BIPHEPRu-catalyzed hydrogenation of β-keto esters82% ee pnas.org
Phosphoramidite(S)-L14Pd-catalyzed [4+2] cycloadditionUp to 92% ee nih.gov
Biphenyldiol(S)-L1Addition of diethylzinc to aldehydeUp to 99% ee nih.gov

Supramolecular Chemistry and Self-Assembly Studies of Biphenyl Derivatives

The biphenyl unit is an excellent structural motif for programming molecular self-assembly. Its rigid and planar nature facilitates π-π stacking interactions, which, in combination with other non-covalent forces like hydrogen bonding, can direct molecules to form well-ordered, hierarchical structures. chinesechemsoc.org

Researchers have demonstrated that biphenyl cores symmetrically coupled with phenylalanine groups can self-assemble into nanofibers that subsequently twist into higher-order superhelices. chinesechemsoc.org The rotary packing of the biphenyl units is crucial for this process, as it enables the necessary π–π stacking that stabilizes the helical aggregates. chinesechemsoc.org Similarly, biphenyl-tripeptide conjugates have been shown to self-assemble into robust supramolecular nanofiber hydrogels, which can mimic the natural extracellular matrix and have potential applications in tissue engineering. researchgate.net

The introduction of chirality and specific functional groups onto the biphenyl scaffold allows for precise control over the resulting supramolecular structures. For example, chiral biphenyl derivatives functionalized with cyanostilbene and benzamide units can undergo kinetically controlled self-assembly into helical aggregates that exhibit circularly polarized luminescence (CPL), a property of great interest for optical technologies. nih.gov These studies highlight how the biphenyl core acts as a versatile platform for designing molecules that can spontaneously organize into complex and functional nanoscale architectures through a combination of hydrogen bonding, π-stacking, and steric interactions. chinesechemsoc.orgnih.gov

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Their Implications

Research directly investigating 6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile is not extensively documented. However, by examining studies on analogous structures, several key implications can be inferred. The presence of both a hydroxyl (-OH) and a nitrile (-CN) group on a biphenyl (B1667301) framework suggests a molecule with significant potential for diverse chemical interactions and biological activity.

The hydroxyl group can act as a hydrogen bond donor and acceptor, a feature crucial for molecular recognition by biological targets such as enzymes and receptors. It also provides a site for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced properties.

The nitrile group is a versatile functional group in medicinal chemistry. It is a strong hydrogen bond acceptor and can act as a bioisostere for other functional groups, influencing the polarity and metabolic stability of a molecule. rsc.org The combination of these two functional groups on a semi-rigid biphenyl scaffold creates a unique electronic and steric profile that could be exploited in drug design.

General synthetic strategies for biphenyl derivatives, such as the Suzuki-Miyaura coupling and direct C-H arylation, are well-documented and would be applicable for the synthesis of this compound. nih.govnih.govjchr.orgrsc.orgresearchgate.netresearchgate.net These methods allow for the controlled introduction of various substituents onto the biphenyl core, facilitating the exploration of structure-activity relationships.

The implications of these structural features are significant. Analogous hydroxy-biphenyl compounds have been investigated for a range of biological activities, including as anti-inflammatory agents and enzyme inhibitors. Similarly, biphenyl carbonitrile derivatives have shown promise in various therapeutic areas, including as antivirals. Therefore, it is plausible that this compound could exhibit interesting pharmacological properties, warranting further investigation.

Identification of Current Challenges and Knowledge Gaps in the Study of this compound

The primary challenge in the study of this compound is the conspicuous lack of dedicated research. This overarching knowledge gap encompasses several specific areas:

Lack of Published Synthesis and Characterization Data: While general methods for biphenyl synthesis exist, specific, optimized protocols for the efficient and scalable synthesis of this compound are not readily available in the literature. Detailed characterization data, including spectroscopic and crystallographic information, is also absent.

Unknown Physicochemical Properties: Fundamental physicochemical properties such as solubility, lipophilicity, and metabolic stability have not been reported. This information is critical for assessing its potential as a drug candidate or functional material.

Limited Structure-Activity Relationship (SAR) Studies: Without a focused research program, no systematic studies have been conducted to understand how modifications to the this compound scaffold affect its activity.

Promising Avenues for Future Academic Research and Interdisciplinary Collaborations

The existing knowledge gaps present numerous opportunities for future research. A concerted effort, likely involving interdisciplinary collaborations, could unlock the potential of this compound.

Synthetic Chemistry: A primary focus should be the development and optimization of a robust and scalable synthetic route to this compound. This would provide the necessary quantities of the compound for comprehensive study. Subsequent work could involve the creation of a diverse library of derivatives by modifying the hydroxyl and nitrile groups, as well as by introducing various substituents onto the biphenyl rings.

Medicinal Chemistry and Pharmacology: A crucial next step would be to conduct extensive biological screening of the parent compound and its derivatives. This could involve high-throughput screening against a wide range of biological targets, including enzymes, receptors, and protein-protein interactions. Based on these initial findings, more focused pharmacological studies could be designed to evaluate its efficacy in relevant disease models.

Computational Chemistry: Molecular modeling and computational studies could be employed to predict the binding modes of this compound with various biological targets. These in silico studies can help to prioritize synthetic efforts and guide the design of more potent and selective analogs.

Materials Science: The unique electronic and structural features of this compound suggest its potential use in the development of novel organic materials. Research could explore its application in areas such as organic light-emitting diodes (OLEDs), sensors, or liquid crystals.

Interdisciplinary Collaborations: To fully realize the potential of this compound, collaborations between synthetic chemists, medicinal chemists, pharmacologists, computational chemists, and materials scientists will be essential. Such collaborations would facilitate a comprehensive investigation from initial synthesis to potential therapeutic or technological applications.

Q & A

Basic Research Question

  • NMR Spectroscopy : Assign peaks using 2D methods (HSQC, HMBC) to distinguish aromatic protons (δ 7.2–8.0 ppm) and hydroxyl groups (δ 4.5–5.5 ppm). Note solvent effects: DMSO-d6 enhances OH proton visibility, while CD3OD suppresses exchange broadening .
  • HRMS : Confirm molecular formula (e.g., C13H9NO2) with <2 ppm error. Use ESI− mode for deprotonated ions .
  • X-ray Crystallography : Resolve tautomerism (e.g., keto-enol) by analyzing bond lengths and angles in single crystals .

How can conflicting NMR data arising from tautomeric equilibria be resolved?

Advanced Research Question
Tautomerism in hydroxy-substituted biphenyls (e.g., keto-enol forms) leads to split or broadened NMR signals. Strategies include:

  • Variable Temperature NMR : Cool samples to −40°C to slow exchange rates, resolving distinct tautomeric peaks.
  • Deuterium Exchange : Add D2O to identify exchangeable protons (e.g., -OH) .
  • Computational Modeling : Compare experimental δ values with DFT-calculated chemical shifts for each tautomer .

What role does this compound play in designing HIV reverse transcriptase (RT) inhibitors?

Advanced Research Question
The biphenyl-carbonitrile scaffold mimics natural RT substrates. Key modifications:

  • Hydroxyl Group : Enhances hydrogen bonding with active-site residues (e.g., Lys103).
  • Nitrile Group : Improves binding affinity via dipole interactions with hydrophobic pockets .
    Methodology : Synthesize analogs (e.g., 3'-amino or 4'-methoxy derivatives) and evaluate IC50 values using enzymatic assays. Correlate structural variations with activity via QSAR modeling .

What purification strategies are effective for isolating this compound from complex reaction mixtures?

Basic Research Question

  • Flash Chromatography : Use silica gel with hexanes/EtOAc (4:1 to 1:1 gradient). Monitor fractions by TLC (RF ≈ 0.3–0.5) .
  • Recrystallization : Dissolve crude product in hot ethanol, then slowly cool to −20°C for crystal formation.
  • HPLC Prep : Employ C18 columns with acetonitrile/water (70:30) for high-purity isolation .

How can computational modeling predict the solid-state interactions of this compound in crystal packing?

Advanced Research Question

  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., O-H···N, C-H···π) using CrystalExplorer. Compare with experimental XRD data .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict stabilization energies of dimeric forms .
    Application : Design co-crystals with improved solubility by introducing complementary hydrogen-bond donors (e.g., carboxylic acids) .

Notes

  • Data Sources : Excluded non-academic platforms (e.g., ). Relied on peer-reviewed journals and crystallographic databases.
  • Contradictions : Synthesis yields vary with substituent positions; validate routes experimentally.
  • Safety : Handle nitriles and brominated intermediates in fume hoods with PPE (gloves, goggles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.